1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine is a chemical compound that belongs to the class of dihydroisoquinolines. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of the dihydroisoquinoline ring system. Dihydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine can be achieved through several synthetic routes. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. The reaction typically involves the use of cyclopentyl halides as alkylating agents in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale N-alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.
Reduction: Reduction of the compound can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopentyl-1,2,3,4-tetrahydroisoquinolin-7-amine
- 3,4-Dihydroisoquinolin-1(2H)-one derivatives
Uniqueness
1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties to the molecule. This structural feature can influence the compound’s reactivity and biological activity, making it distinct from other dihydroisoquinoline derivatives .
Properties
CAS No. |
653604-62-7 |
---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-cyclopentyl-3,4-dihydroisoquinolin-7-amine |
InChI |
InChI=1S/C14H18N2/c15-12-6-5-10-7-8-16-14(13(10)9-12)11-3-1-2-4-11/h5-6,9,11H,1-4,7-8,15H2 |
InChI Key |
YJEUQAWGZJVUQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NCCC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.